2-Methoxy-3,5-dinitrobenzamide
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Overview
Description
2-Methoxy-3,5-dinitrobenzamide is an organic compound with the molecular formula C8H7N3O6. It is a derivative of benzamide, characterized by the presence of methoxy and dinitro functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,5-dinitrobenzamide typically involves the nitration of 2-methoxybenzamide. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2-Methoxy-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
- 2-Methoxy-3,5-diaminobenzamide
- 2-Methoxy-3,5-dinitrobenzoic acid
- 3,5-Dinitrobenzamide
Comparison: 2-Methoxy-3,5-dinitrobenzamide is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical reactivity and biological activity. Compared to 3,5-dinitrobenzamide, the methoxy group in this compound can enhance its solubility and influence its interaction with biological targets .
Properties
Molecular Formula |
C8H7N3O6 |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2-methoxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C8H7N3O6/c1-17-7-5(8(9)12)2-4(10(13)14)3-6(7)11(15)16/h2-3H,1H3,(H2,9,12) |
InChI Key |
JIYLSGFLLWXHGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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